

# Application Notes and Protocols for AF3485 in Flow Cytometry

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## Compound of Interest

Compound Name: AF3485

Cat. No.: B592747

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These application notes provide a comprehensive guide for utilizing the **AF3485** antibody for the detection of Angiopoietin-like Protein 4 (ANGPTL4) via flow cytometry. While flow cytometry is not a manufacturer-validated application for this antibody, this protocol is based on established methodologies for indirect staining of cell surface proteins.

## Introduction to AF3485 and ANGPTL4

The **AF3485** antibody is a polyclonal antibody raised in goats, which specifically targets human and primate Angiopoietin-like Protein 4 (ANGPTL4).[1][2] ANGPTL4 is a secreted glycoprotein that plays a crucial role in lipid metabolism, angiogenesis, and inflammation.[3][4] It is primarily expressed by the liver and adipose tissue.[4] Although ANGPTL4 is a secreted protein, several studies have indicated its association with the cell surface and the extracellular matrix, making cell surface detection by flow cytometry a feasible application.

Target: Angiopoietin-like Protein 4 (ANGPTL4) Antibody: **AF3485** Host: Goat Isotype: IgG  
Reactivity: Human, Primate[1][2]

## Data Presentation

Quantitative data from flow cytometry experiments should be recorded to compare the expression of ANGPTL4 across different cell populations or experimental conditions. The following table provides a template for summarizing your results.

Sample ID	Cell Type	Treatment	% ANGPTL4 Positive Cells	Mean Fluorescence Intensity (MFI)
Control 1	Hep3B	Untreated		
Test 1	Hep3B	Treatment X		
Control 2	Primary Cells	Untreated		
Test 2	Primary Cells	Treatment Y		

## Experimental Protocols

This section details the recommended protocol for indirect flow cytometry using the **AF3485** antibody.

## Recommended Positive Control Cell Lines

Several cancer cell lines have been reported to express high levels of ANGPTL4 and can be used as positive controls:

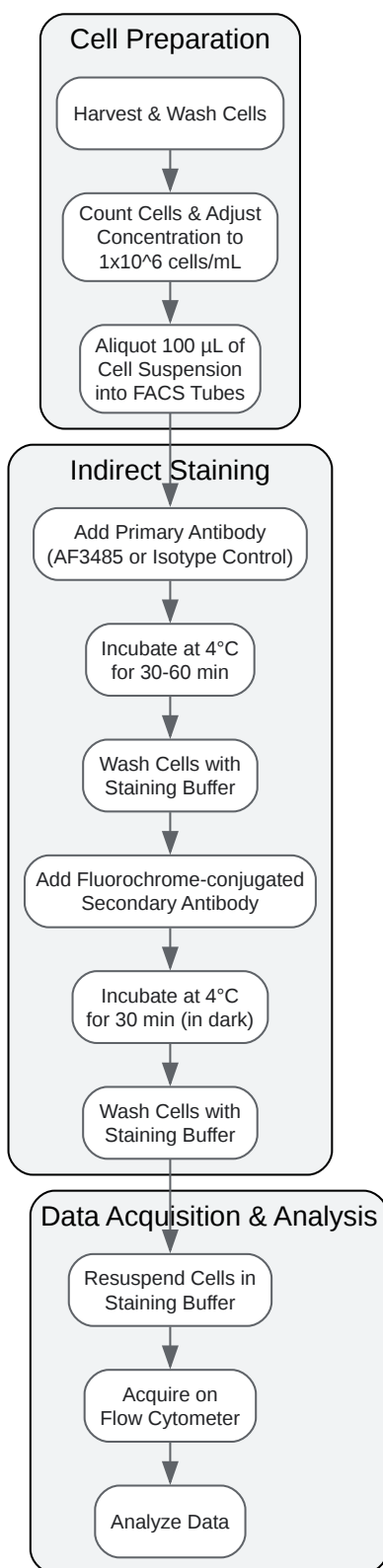
- Hepatocellular Carcinoma: Hep3B[5]
- Cholangiocarcinoma: KKU-213A[6]
- Melanoma: A2058 (drug-selected)[7]

## Required Materials

- **AF3485** (anti-ANGPTL4) antibody
- Goat IgG isotype control antibody
- Fluorescently-conjugated secondary antibody (e.g., Donkey anti-Goat IgG Alexa Fluor® 488)
- Cells of interest and positive control cell line
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.1% sodium azide)

- 70% Ethanol (for fixation, optional)
- Propidium Iodide or other viability dye
- Flow cytometer

## Experimental Workflow Diagram



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Experimental workflow for indirect flow cytometry.

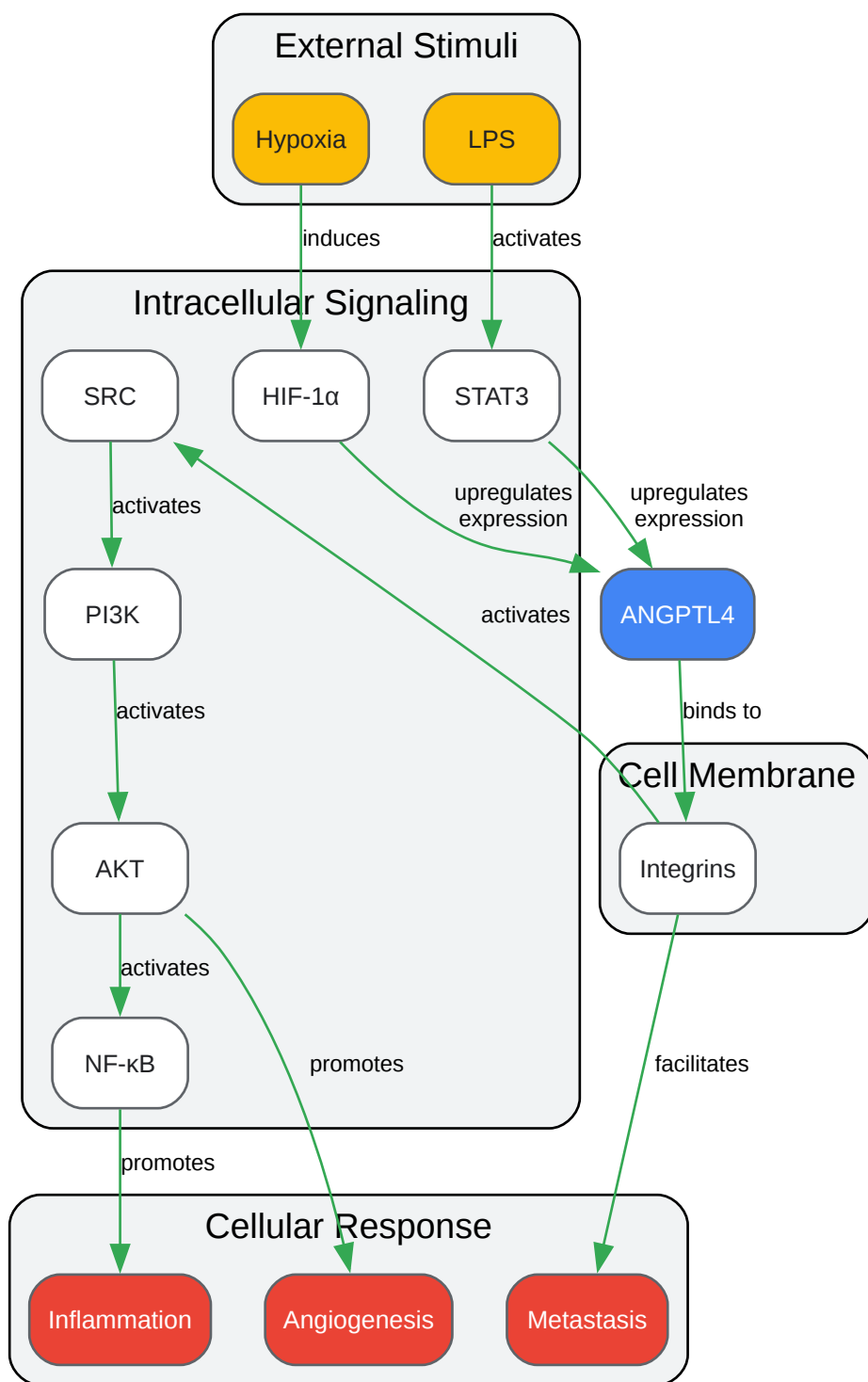
## Step-by-Step Staining Protocol

- Cell Preparation:
  - Harvest cells and wash them once with ice-cold Flow Cytometry Staining Buffer.
  - Perform a cell count and check for viability. Viability should be >90%.
  - Resuspend the cells to a concentration of  $1 \times 10^6$  cells/mL in cold staining buffer.[\[8\]](#)
  - Aliquot 100  $\mu$ L of the cell suspension into the required number of flow cytometry tubes.
- Primary Antibody Staining:
  - Add the **AF3485** antibody to the sample tubes. A starting concentration of 0.1-10  $\mu$ g/mL is recommended, but optimal concentration should be determined by titration.
  - In a separate tube, add the goat IgG isotype control at the same concentration as the primary antibody.
  - Incubate the tubes for 30-60 minutes at 4°C.
- Washing:
  - Add 2 mL of cold staining buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
  - Discard the supernatant. Repeat the wash step twice.
- Secondary Antibody Staining:
  - Dilute the fluorochrome-conjugated secondary antibody in staining buffer according to the manufacturer's instructions.
  - Resuspend the cell pellet in the diluted secondary antibody solution.
  - Incubate for 30 minutes at 4°C, protected from light.
- Final Wash and Data Acquisition:

- Wash the cells twice with 2 mL of cold staining buffer as described in step 3.
- Resuspend the final cell pellet in 200-500  $\mu$ L of staining buffer.
- If desired, add a viability dye such as Propidium Iodide just before analysis.
- Acquire the samples on a flow cytometer as soon as possible.

## ANGPTL4 Signaling Pathway

ANGPTL4 is involved in multiple signaling pathways that regulate processes like lipid metabolism, inflammation, and angiogenesis. A key pathway involves its interaction with integrins, leading to downstream signaling cascades.



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ANGPTL4-mediated integrin signaling pathway.

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